![molecular formula C12H19NO4S B2696644 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1373029-39-0](/img/structure/B2696644.png)

2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

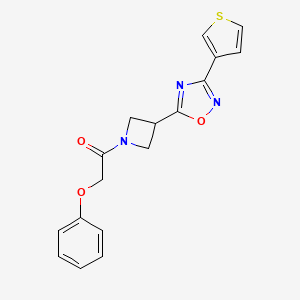

“2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid” is a spirocyclic building block that was first synthesized by Carreira and coworkers . It provides a new area of chemical space with straightforward functional handles for further diversification .

Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate (Boc2O) under basic conditions . The Boc group is a protecting group used in organic synthesis, particularly for amines . The synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery has been reported .Molecular Structure Analysis

The molecular formula of this compound is C12H19NO6S . Its InChI code is 1S/C12H19NO6S/c1-11(2,3)19-10(16)13-6-12(7-13)8(9(14)15)4-5-20(12,17)18/h8H,4-7H2,1-3H3,(H,14,15) .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 305.35 . It is stored at a temperature of 2-8°C . The predicted boiling point is 539.5±50.0 °C at a pressure of 760 Torr .科学的研究の応用

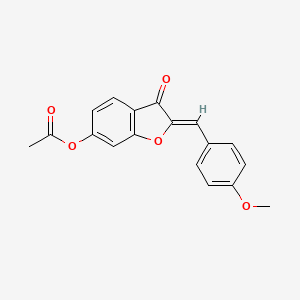

Photochemical and Thermal Rearrangements

The study of photochemical and thermal rearrangement processes provides insights into the behavior of related spiro compounds under different conditions. For instance, the irradiation of spirooxaziridines leads to specific lactams, demonstrating the role of stereoelectronic effects in controlling regioselectivity. This information is crucial for understanding the behavior of complex spiro compounds, including those related to 2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, in photochemical and thermal rearrangements (Lattes et al., 1982).

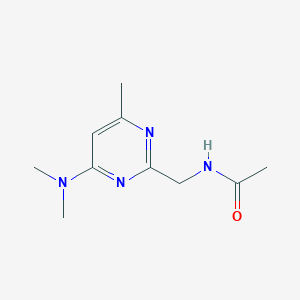

Synthetic Applications

The chemical synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, derived from a reaction involving a spiro compound similar to this compound, showcases the compound's potential in synthetic chemistry, particularly in generating thioamides and thiazoles (Kuroyan et al., 1991). Additionally, the introduction of Boc protecting groups to amines using a related reagent highlights the relevance of such compounds in the preparation of N-Boc-amino acids, emphasizing their utility in peptide synthesis without racemization and showcasing their stability and efficiency (Rao et al., 2017).

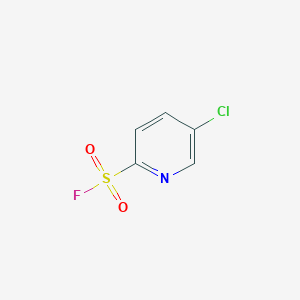

Catalytic Oxidation

The catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, facilitated by compounds related to this compound, underscores the compound's potential in oxidation processes. This efficient catalytic system, combining N-hydroxyphthalimide with a Co species, showcases the application of spiro-related compounds in facilitating significant chemical transformations (Iwahama et al., 2000).

Quality Control in Drug Production

The role of related spiro compounds in the quality control of cephalosporin drugs, through the separation and determination of key intermediates using reverse-phase HPLC, highlights the compound's importance in the pharmaceutical industry. This application is critical for ensuring the purity and efficacy of cephalosporin drugs, demonstrating the broader utility of spiro compounds in drug manufacturing processes (Sun Na-na, 2010).

Safety and Hazards

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-11(2,3)17-10(16)13-6-12(7-13)8(9(14)15)4-5-18-12/h8H,4-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYKPSAHFAIBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696562.png)

![[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-YL)ethyl]amine](/img/structure/B2696564.png)

![4-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B2696566.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)

![1'-(2-Chloro-5-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2696573.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)

![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)